molecular formula C6H5ClN2O B13652540 2-Methylpyrimidine-5-carbonyl chloride

2-Methylpyrimidine-5-carbonyl chloride

Cat. No.: B13652540
M. Wt: 156.57 g/mol
InChI Key: QZASYKCFXACXJX-UHFFFAOYSA-N
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Description

2-Methylpyrimidine-5-carbonyl chloride is an organic compound with the molecular formula C6H5ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is primarily used in research and industrial applications due to its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-5-carbonyl chloride typically involves the chlorination of 2-methylpyrimidine-5-carboxylic acid. This reaction is often carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . The general reaction scheme is as follows:

C6H5N2O2+SOCl2C6H5ClN2O+SO2+HCl\text{C}_6\text{H}_5\text{N}_2\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{ClN}_2\text{O} + \text{SO}_2 + \text{HCl} C6​H5​N2​O2​+SOCl2​→C6​H5​ClN2​O+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for the addition of reagents and control of reaction conditions can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyrimidine-5-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    2-Methylpyrimidine-5-carboxylic acid: Formed by hydrolysis.

Scientific Research Applications

2-Methylpyrimidine-5-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methylpyrimidine-5-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity as an acyl chloride, allowing it to form a wide range of derivatives through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and specialty chemicals .

Properties

IUPAC Name

2-methylpyrimidine-5-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-8-2-5(3-9-4)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZASYKCFXACXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=N1)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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